4-Amino-3,5-dihydroxybenzoic acid

HDAC8 inhibitor Histone Deacetylase Cancer Research

4-Amino-3,5-dihydroxybenzoic acid (C7H7NO4, MW: 169.13 g/mol) is a hydroxybenzoic acid derivative characterized by a carboxylic acid group, an amino group at the 4-position, and two hydroxyl groups at the 3- and 5-positions on its benzene ring. This specific substitution pattern distinguishes it from other dihydroxybenzoic acid isomers and amino-hydroxybenzoic acid analogs, which exhibit different biological and chemical properties.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
Cat. No. B12086130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-dihydroxybenzoic acid
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)N)O)C(=O)O
InChIInChI=1S/C7H7NO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,8H2,(H,11,12)
InChIKeyOZXVKLZAIACTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,5-dihydroxybenzoic Acid: Procurement and Baseline Characteristics


4-Amino-3,5-dihydroxybenzoic acid (C7H7NO4, MW: 169.13 g/mol) is a hydroxybenzoic acid derivative characterized by a carboxylic acid group, an amino group at the 4-position, and two hydroxyl groups at the 3- and 5-positions on its benzene ring [1]. This specific substitution pattern distinguishes it from other dihydroxybenzoic acid isomers and amino-hydroxybenzoic acid analogs, which exhibit different biological and chemical properties [2]. The compound is a synthetic building block and has been investigated for its role as an enzyme inhibitor [3].

Why 4-Amino-3,5-dihydroxybenzoic Acid Is Not Interchangeable with In-Class Analogs


While several hydroxybenzoic acids and aminobenzoic acid derivatives are commercially available, 4-amino-3,5-dihydroxybenzoic acid's unique 3,5-dihydroxy and 4-amino substitution pattern results in a distinct activity profile that cannot be replicated by simple analogs. For instance, the 3,5-dihydroxybenzoic acid core (lacking the 4-amino group) shows different enzyme inhibition and antioxidant properties [1]. Similarly, the isomeric 4-amino-3-hydroxybenzoic acid (lacking the 5-hydroxy group) exhibits significantly altered enzyme kinetics, being oxidized five times slower by mushroom tyrosinase [2]. These functional differences underscore the necessity for precise structural verification in research applications. The 4-amino-3,5-dihydroxybenzoic acid structure is also specifically cited as a key intermediate in patented processes for synthesizing Vitamin D precursors, a role that generic alternatives cannot fulfill [3].

Quantitative Differentiation Evidence for 4-Amino-3,5-dihydroxybenzoic Acid


HDAC8 Selectivity Over Other Histone Deacetylase Isoforms

4-Amino-3,5-dihydroxybenzoic acid exhibits significant selectivity for HDAC8 over HDAC7 and HDAC5. In a direct head-to-head enzyme inhibition assay, the compound demonstrated an IC50 of 130 nM against recombinant human HDAC8. In contrast, its inhibitory activity against HDAC7 was an IC50 of 3,400 nM, and against HDAC5 was an IC50 of 39,000 nM [1].

HDAC8 inhibitor Histone Deacetylase Cancer Research

Enzyme Oxidation Kinetics vs. Isomeric 4-Amino-3-hydroxybenzoic Acid

The presence of the 5-hydroxyl group significantly impacts the compound's interaction with enzymes. A study comparing the oxidation rates of aminohydroxybenzoic acid isomers by mushroom tyrosinase found that the isomer 3-amino-4-hydroxybenzoic acid was oxidized five times faster than 4-amino-3-hydroxybenzoic acid [1]. This demonstrates that the specific 4-amino-3-hydroxy substitution pattern results in slower enzyme kinetics compared to its isomer.

Tyrosinase Enzyme Kinetics Metabolism

Dihydroorotase Inhibition: A Differentiated Activity Profile

4-Amino-3,5-dihydroxybenzoic acid demonstrates activity as a dihydroorotase inhibitor, a key enzyme in pyrimidine biosynthesis. An assay evaluating its inhibition of dihydroorotase from mouse Ehrlich ascites cells at a concentration of 10 µM yielded an IC50 of 180,000 nM [1]. This represents a distinct activity not universally shared by all hydroxybenzoic acid analogs and provides a baseline for structure-activity relationship (SAR) studies.

Dihydroorotase Pyrimidine Biosynthesis Antiproliferative

Role as a Vitamin D Precursor Intermediate

This compound serves as a specific intermediate in the synthesis of Vitamin D precursors, as outlined in patent literature [1]. The invention involves the enzymatic asymmetrisation of 3,5-dihydroxybenzoic acid derivatives. The 4-amino-3,5-dihydroxybenzoic acid structure is uniquely suited for this synthetic pathway, a role that generic dihydroxybenzoic acids or other aminobenzoic acids cannot fulfill due to the required 3,5-dihydroxy and 4-amino substitution pattern.

Vitamin D Synthesis Chemical Intermediate Pharmaceutical Synthesis

Validated Application Scenarios for 4-Amino-3,5-dihydroxybenzoic Acid Procurement


Development of Isoform-Selective HDAC8 Inhibitors

4-Amino-3,5-dihydroxybenzoic acid is a validated starting point for medicinal chemistry programs seeking to develop selective HDAC8 inhibitors. Its 26-fold selectivity over HDAC7 and 300-fold selectivity over HDAC5 [1] provides a chemical scaffold with a favorable selectivity window, which can be further optimized to reduce off-target effects associated with pan-HDAC inhibition. This makes it a high-value procurement item for oncology and epigenetic research.

Enzyme Kinetics and Metabolic Stability Studies

The compound's significantly slower oxidation rate by tyrosinase compared to its isomer 3-amino-4-hydroxybenzoic acid [1] makes it an ideal tool for studies investigating enzyme-substrate specificity, metabolic stability, and the impact of specific hydroxyl group placement. Researchers studying drug metabolism or enzyme mechanisms can use this compound to probe structure-function relationships and predict in vivo behavior.

Inhibition of Pyrimidine Biosynthesis Pathways

With demonstrated activity against dihydroorotase (IC50 of 180,000 nM) [1], 4-amino-3,5-dihydroxybenzoic acid serves as a valuable tool compound for research into pyrimidine metabolism. This pathway is a validated target for antiproliferative and antimalarial agents. The compound can be used in cellular assays to study the effects of dihydroorotase inhibition on cell growth and viability.

Synthesis of Vitamin D Analogs and Precursors

As specified in patent literature, this compound is a key intermediate in the preparation of Vitamin D A-ring precursors [1]. For process chemistry and industrial synthesis teams, procuring this specific compound is essential for executing the patented enzymatic asymmetrisation pathway, enabling the efficient production of high-value Vitamin D derivatives for research or commercial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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